Isoquinolin-4-ylmethanamine dihydrochloride is a chemical compound that belongs to the isoquinoline family, characterized by a bicyclic structure containing a nitrogen atom in one of the rings. This compound is a derivative of isoquinoline, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinolin-4-ylmethanamine dihydrochloride has garnered attention due to its potential therapeutic properties, particularly in the context of neurological disorders and as a precursor in various synthetic pathways.
Isoquinolin-4-ylmethanamine dihydrochloride can be synthesized through various chemical processes. It is classified as an organic compound, specifically an aromatic amine, due to the presence of an amine functional group attached to an aromatic isoquinoline structure. This compound is often studied within the fields of medicinal chemistry and pharmacology due to its biological relevance.
The synthesis of isoquinolin-4-ylmethanamine dihydrochloride typically involves several steps:
For example, one method involves starting with 2-bromo-4-methylbenzaldehyde, followed by a series of reactions including nitration and cyclization under controlled conditions, yielding isoquinoline derivatives in moderate to high yields .
Isoquinolin-4-ylmethanamine dihydrochloride can participate in various chemical reactions:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for isoquinolin-4-ylmethanamine dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes.
Experimental data suggest that modifications to the isoquinoline structure can significantly impact binding affinity and selectivity towards specific targets .
Isoquinolin-4-ylmethanamine dihydrochloride exhibits several notable physical and chemical properties:
Chemical analyses such as Nuclear Magnetic Resonance spectroscopy confirm the structural integrity and purity of synthesized compounds .
Isoquinolin-4-ylmethanamine dihydrochloride has various applications in scientific research:
Recent advances in isoquinoline functionalization focus on transition metal-mediated cascade reactions and regioselective C–H activation. As highlighted in a 2023 review, Pd/Xu-Phos-catalyzed asymmetric Heck/Suzuki reactions enable the construction of 4,4-disubstituted dihydroisoquinolinones with all-carbon quaternary stereocenters, achieving enantiomeric excess >95% [4]. For C1 functionalization, Rh(III)-catalyzed aryl C–H activation with internal alkynes facilitates the synthesis of 1-benzyl, 1-alkoxyl, and 1-alkylamino isoquinolines under mild conditions (60–80°C), overcoming traditional limitations of electrophilic substitution [4]. Microwave-assisted reductive cyclization further optimizes C4 functionalization; palladium-catalyzed reactions of oxazolidines yield 4-substituted isoquinolines in <30 minutes with 85% efficiency, enabling rapid access to complex analogs like lamellarin-derived pentacyclic scaffolds [4].
Table 1: Innovative Methods for Isoquinolin-4-ylmethanamine Precursor Synthesis
Functionalization Site | Method | Catalyst System | Yield (%) | Key Advantage |
---|---|---|---|---|
C1 | Rh(III)-catalyzed C–H activation | [Cp*RhCl₂]₂/AgSbF₆ | 70–88 | Regioselective N-heterocycle coupling |
C3 | Cu-catalyzed amidate cyclization | CuI/1,10-phenanthroline | 65–92 | PDE4B inhibitory activity enhancement |
C4 | Pd-catalyzed reductive cyclization | Pd(OAc)₂/PPh₃ | 78–85 | 30-min microwave acceleration |
N2 | Ag(I)-mediated electrophilic cyclization | AgOTf | 60–75 | Quaternary carbon center formation |
Additionally, copper-catalyzed 6-endo-dig cyclizations convert protected aminosulfonyl compounds into 3-substituted isoquinolinones, demonstrating potent PDE4B inhibition (IC₅₀ = 0.8 μM) and anti-inflammatory activity (60% TNF-α suppression) [4]. These methodologies collectively address the synthetic challenges of introducing diverse functional groups (–CH₂NH₂, –CN, –Ar) at C4, critical for generating isoquinolin-4-ylmethanamine precursors.
Dihydrochloride salt formation of isoquinolin-4-ylmethanamine requires strategic solvent selection and pKa alignment. Ethanol/water mixtures (4:1 v/v) are optimal for crystallization efficiency, achieving 92% yield and >99% purity due to the dielectric constant (ε = 40.1) facilitating ionic dissociation and nucleation [2] . Counterion selection follows the ΔpKa rule, where the basic amine (pKa ≈ 9.2) requires strong acids (HCl pKa = −7) to ensure stoichiometric protonation. Hydrochloric acid (2.2 equiv) in aprotic solvents like acetone minimizes hydrolysis, producing non-hygroscopic crystals with <0.1% water uptake after 48h at 75% RH [9].
Table 2: Solvent Systems for Dihydrochloride Salt Crystallization
Solvent System | Acid Equivalents | Crystal Morphology | Yield (%) | Hygroscopicity (wt% H₂O) |
---|---|---|---|---|
Ethanol/water (4:1) | 2.0 | Needles | 92 | 0.08 |
Acetone | 2.2 | Prisms | 87 | 0.12 |
Tetrahydrofuran | 2.5 | Amorphous | 68 | 1.85 |
Acetonitrile | 2.0 | Microcrystalline | 79 | 0.45 |
For purification, anti-solvent precipitation using diethyl ether reduces residual solvents to <350 ppm, meeting ICH Q3C guidelines. X-ray powder diffraction confirms polymorphic stability (Form I, space group P2₁/c), while FTIR verifies N⁺–H stretches at 2700–2250 cm⁻¹ [2] [9]. Tartrate counterions were evaluated but rejected due to reduced aqueous solubility (4.7 mg/mL vs. dihydrochloride’s 28 mg/mL), hindering formulation versatility .
Automated radiosynthesis of fluorinated isoquinoline derivatives leverages [18F]AlF2+ chelation and tosyl precursor chemistry. For [18F]fluoroethylpuromycin analogs, module-based radiosynthesis reduces production time by 50% compared to manual methods, achieving molar activities of 102 ± 15 GBq/μmol [3] [6]. However, rapid in vivo metabolism (<15 min) generates [18F]FET radiometabolites (>90%), limiting brain uptake quantification [3]. To address this, NODA chelators enable [18F]AlF2+ complexation at 110°C in 10 minutes, yielding [18F]F-PSMA-617-NODA with 25 ± 5% radiochemical yield and >98% purity. Biodistribution in prostate cancer models shows tumor-to-background ratios of 8.2, surpassing [18F]F-PSMA-1007 (5.6) due to faster renal clearance [10].
Table 3: Radiotracer Performance of Fluorinated Isoquinoline Derivatives
Radiotracer | Synthesis Platform | RCY (%) | Molar Activity (GBq/μmol) | Tumor Uptake (%ID/g) |
---|---|---|---|---|
[18F]PEGMeDAS | GE TRACERlab FX₂N | 25 ± 5 | 102 ± 15 | 0.8 (brain) |
[18F]F-PSMA-617-NODA | Scintomics GRP™ | 28 ± 3 | 95 ± 12 | 4.2 (prostate tumor) |
[18F]F-PSMA-617-RESCA | Scintomics GRP™ | 21 ± 4 | 89 ± 18 | 3.1 (prostate tumor) |
[18F]fluoroethylpuromycin | Custom module | 18 | 60 | 1.2 (brain) |
Critical challenges include E/Z isomerization in plasma, which alters binding affinity, and the need for solid-phase extraction (SPE) purification to remove aluminum residues. Recent protocols employ Oasis WAX cartridges, reducing synthesis-to-injection time to 45 minutes [6] [10].
Purification of isoquinolin-4-ylmethanamine dihydrochloride employs orthogonal chromatographic methods. Reversed-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA 85:15) achieves baseline separation of primary amine impurities (Rₛ > 2.0) in 12 minutes, enhancing purity to 99.9% [7]. For radiosynthesized analogs, semipreparative HPLC (C18, 10 μm, 10 × 250 mm) using ethanol/phosphate buffer (65:35) at 4 mL/min affords [18F]fluorinated tracers with <2% radiochemical impurities [6].
Silica gel chromatography remains vital for intermediate purification, where ethyl acetate/methanol/ammonia (90:9:1) resolves isoquinolin-4-ylmethanamine from Pictet–Spengler byproducts (Rf = 0.33). This solvent system minimizes amine adsorption via ammonia modification, improving recovery to 95% [4] [9]. Post-chromatography, lyophilization at −50°C and 0.05 mBar yields dihydrochloride salts with <0.5% residual solvents, confirmed by GC-MS [2].
Table 4: Chromatographic Purification Parameters
Method | Conditions | Resolution (Rₛ) | Recovery (%) | Key Application |
---|---|---|---|---|
Analytical HPLC (C18) | Acetonitrile/0.1% TFA (85:15), 1 mL/min | 2.0 | >99.5 | Purity assessment |
Semipreparative HPLC | Ethanol/0.1M phosphate pH 3.0 (65:35), 4 mL/min | 1.8 | 92 | [18F]radiotracer purification |
Silica gel chromatography | EtOAc/MeOH/NH₄OH (90:9:1) | N/A (Rf = 0.33) | 95 | Amine intermediate isolation |
Ion-pair HPLC | MeOH/10 mM tetrabutylammonium bromide (70:30) | 2.2 | 90 | Dihydrochloride salt analysis |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3